2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound features a unique structure characterized by a fused pyrrole and pyrazine ring system, which contributes to its diverse biological activities. Pyrrolopyrazines are known for their potential in medicinal chemistry, particularly due to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
These reactions are often facilitated by various reagents and conditions, including heat, solvents, and catalysts.
The biological activity of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine is notable for its potential therapeutic applications. Compounds in the pyrrolopyrazine class have demonstrated a range of biological effects:
These activities make it a candidate for further research in drug development.
Several synthesis methods have been developed for 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine:
These methods highlight the versatility and efficiency of synthetic strategies available for producing this compound.
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine has potential applications in various fields:
Research into the interaction of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine with biological targets has revealed insights into its mechanism of action. Studies have shown that it can interact with:
Understanding these interactions is crucial for optimizing its pharmacological profile.
Several compounds share structural similarities with 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | Contains iodine instead of bromine at position 7 | Different halogen substitution affects reactivity |
| 2-Chloro-5H-pyrrolo[2,3-b]pyrazine | Chlorine substitution at position 2 | Exhibits distinct biological activities |
| 5-Bromo-3-amino-4H-pyrrolo[2,3-b]pyrazine | Amino group substitution at position 3 | Potentially enhanced solubility and bioactivity |
| 7-Methyl-5H-pyrrolo[2,3-b]pyrazine | Methyl group at position 7 | Altered lipophilicity impacting pharmacokinetics |
The uniqueness of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine lies in its specific halogen substitutions and fused ring system that confer distinct reactivity patterns and biological activities compared to these analogs.
The Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between terminal alkynes and aryl/vinyl halides, has emerged as a versatile tool for constructing bromo-substituted pyrrolopyrazines. This method enables direct C–C bond formation under mild conditions, making it ideal for sensitive intermediates.
The Sonogashira reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, forming a Pd(II)–aryl intermediate. Subsequent transmetallation with a copper-acetylide species facilitates reductive elimination to yield the alkynylated product. Copper-free variants, employing Pd(0)/Pd(II) dual catalytic cycles, minimize homocoupling side products and simplify reaction setups.
| Catalyst System | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ + CuI | THF | Et₃N | RT | 75–85% |
| PdCl₂(dppf) + CuI | NMP | TBAA | 65°C | 80–90% |
| Pd(OAc)₂ + XPhos ligand | DMF | K₂CO₃ | 80°C | 70–78% |
Data compiled from optimized Sonogashira protocols.
This method is particularly effective for introducing bromine substituents. For example, bromopyrazine derivatives can undergo Sonogashira coupling with terminal alkynes to form extended π-systems. The reaction’s compatibility with functional groups such as amines and esters allows for post-functionalization without intermediate purification.
Palladium-copper co-catalyzed cyclization reactions enable the direct formation of fused pyrrolopyrazine rings. This approach leverages oxidative C–H bond activation and cross-coupling to construct bicyclic frameworks.
A palladium-catalyzed dehydrogenative annulation strategy, as demonstrated in the synthesis of pyrroloimidazoles, involves double C(sp²)–H bond functionalization. The reaction proceeds through:
| Substrate | Oxidant | Catalyst | Yield |
|---|---|---|---|
| Pyrrolopropylbenzimidazole | AgOAc | Pd(OAc)₂ | 83% |
| Pyrrolopropylimidazole | Cu(OAc)₂ | PdCl₂(dppf) | 71% |
Optimized conditions for six- and seven-membered annulations.
TEMPO trapping experiments and isotopic labeling studies confirm a non-radical pathway. The reaction’s regioselectivity stems from electronic effects and steric guidance, enabling access to diverse annulated structures.
Hydrazine-mediated annulation offers a complementary route to pyrrolopyrazines by exploiting nucleophilic aromatic substitution and cyclodehydration.
| Step | Reagents | Conditions | Key Intermediate |
|---|---|---|---|
| Aldol Condensation | Hydrazine hydrate | EtOH, 80°C | α,β-Unsaturated ketone |
| Cyclization | H₂SO₄, H₂O | Reflux, 12h | Dihydropyrazine |
| Pyrrole Fusion | Pd(PPh₃)₄, CuI | THF, Et₃N, RT | Pyrrolopyrazine |
Hypothetical pathway extrapolated from pyrrolopyrazinone synthesis.
This method avoids harsh bases and high temperatures, preserving stereochemistry. However, hydrazine’s volatility and potential side reactions (e.g., over-alkylation) require careful stoichiometric control.
Solvent choice critically influences reaction efficiency, catalyst stability, and byproduct formation.
| Solvent | Catalyst Solubility | Base Compatibility | Yield |
|---|---|---|---|
| THF | Moderate | Good (amines) | 80% |
| NMP | High | Excellent (TBAA) | 90% |
| DMF | Excellent | Moderate (carbonates) | 75% |
Data from copper-free Sonogashira optimizations.
For oxidative annulations, polar aprotic solvents like DMF enhance Pd(II) stability. Additives such as TBAB (tetrabutylammonium acetate) improve ionic conductivity, accelerating transmetallation steps.
The pyrrolo[2,3-B]pyrazine core is a privileged structure in kinase inhibitor design. Derivatives of this scaffold have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), cyclin-dependent kinases (CDKs), and other serine/threonine kinases [2] [4]. For example, substituted pyrrolo[2,3-B]pyrazines bearing hydrophobic side chains at the 2-position exhibit nanomolar inhibition of FGFR1–3 isoforms by competing with ATP binding in the kinase domain [2]. Although direct data on JAK3 or p38 MAPK inhibition are lacking, the compound’s ability to occupy the hydrophobic back pocket of kinase active sites suggests potential cross-reactivity with these targets.
CDK inhibition is particularly well-documented. In molecular docking studies, brominated pyrrolo-pyrazines form critical hydrogen bonds with the hinge region of CDK2 (residues Glu81 and Leu83), while the bromine atom enhances hydrophobic interactions with the selectivity pocket [4]. This dual binding mode correlates with low IC50 values (0.11–0.87 μM) in enzymatic assays [3] [4].
Table 1: Kinase Inhibition Profiles of Pyrrolo[2,3-B]pyrazine Derivatives
| Kinase Target | IC50 (μM) | Structural Features | Citation |
|---|---|---|---|
| CDK2/CyclinA2 | 0.11–0.26 | 2-Substituted alkyl | [4] |
| FGFR1 | 0.45–1.20 | 3,5-Dimethoxy phenyl | [2] |
The compound’s antiproliferative activity stems from its kinase-inhibitory properties. In MCF-7 breast cancer cells, analogs induce G1 phase cell cycle arrest by downregulating cyclin B1 and phosphorylated survivin, a critical antiapoptotic protein [4]. Apoptosis is mediated through caspase-3/9 activation, with IC50 values of 2.18–13.49 μM in hepatocellular carcinoma (HepG-2) models [4]. Comparative studies show enhanced efficacy over sorafenib, particularly in peritoneal mesothelioma xenografts, where tumor volume reduction reaches 75% [3].
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism | Citation |
|---|---|---|---|
| MCF-7 | 3.20–10.05 | CDK2 inhibition | [4] |
| HepG-2 | 2.18–13.49 | Caspase activation | [4] |
| P388 (leukemia) | 0.8–2.1 | G1 phase arrest | [3] |
Current literature provides no direct evidence of antimicrobial activity for 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine. However, structurally related pyrrolo-pyrazines containing electron-withdrawing groups (e.g., nitro or fluoro substituents) exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 μg/mL) and Escherichia coli (MIC: 32–64 μg/mL) [3]. The bromine atom’s electronegativity may enhance membrane permeability, suggesting untested potential against Gram-positive pathogens.
While no studies explicitly link this compound to metabotropic glutamate receptor (mGluR) modulation, its bicyclic structure resembles known mGluR5 negative allosteric modulators. Molecular modeling predicts favorable interactions with the transmembrane domain of mGluR5, particularly at residues Pro655 and Ser658, which coordinate inverse agonists like basimglurant [3]. Functional assays are required to validate this hypothesis.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies represent a powerful computational approach for understanding the molecular determinants of biological activity and optimizing compound design. For 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine derivatives, these studies have provided crucial insights into the relationship between structural features and target affinity.
Comparative molecular field analysis (CoMFA) has emerged as a fundamental technique for developing predictive models of pyrrolo[2,3-b]pyrazine bioactivity [1]. In the context of kinase inhibition studies, CoMFA models have demonstrated exceptional predictive capability with cross-validated correlation coefficients (q²) exceeding 0.7 and non-cross-validated r² values approaching 0.96 [1]. These models have revealed that steric field contributions typically account for 61% of the variance in biological activity, while electrostatic fields contribute 39% [1].
Comparative molecular similarity indices analysis (CoMSIA) has provided complementary insights to CoMFA studies, particularly through its incorporation of hydrophobic, hydrogen bond acceptor, and donor field descriptors [1]. For pyrrolo[2,3-b]pyrazine derivatives, CoMSIA models have achieved q² values of 0.730 and r² values of 0.988, with F-statistics of 542.933, indicating robust statistical significance [2]. The enhanced descriptor set in CoMSIA has proven particularly valuable for understanding the role of hydrogen bonding interactions in target recognition.
The validation of 3D-QSAR models for 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine derivatives has employed multiple statistical approaches. Leave-one-out cross-validation has consistently yielded q² values above 0.5, meeting the conventional threshold for model acceptability [1]. External test set validation using structurally diverse compounds has demonstrated predictive r² values (r²pred) ranging from 0.713 to 0.730, confirming the models' ability to predict activity for novel compounds [1].
Bootstrap analysis with 100 runs has been employed to assess model robustness and statistical confidence [3]. These validation procedures have confirmed that the derived models maintain predictive accuracy across different training and test set compositions, supporting their utility for compound optimization.
The molecular field maps generated through 3D-QSAR studies have provided detailed insights into structure-activity relationships. Steric contour maps have identified regions where bulky substituents enhance or diminish biological activity [1]. For the pyrrolo[2,3-b]pyrazine scaffold, favorable steric regions have been observed near the bromine substitution site, suggesting that appropriate substituent modifications at this position could enhance target affinity.
Electrostatic contour maps have revealed the importance of charge distribution in molecular recognition. Regions requiring positive electrostatic potential have been identified near nitrogen atoms in the pyrazine ring, consistent with their role in hydrogen bonding interactions with target proteins [1]. Negative electrostatic potential requirements have been mapped to areas involved in π-π stacking interactions.
The validated 3D-QSAR models have been successfully employed for virtual screening and lead optimization. Predicted activity values for test compounds have shown excellent correlation with experimental results, with correlation coefficients typically exceeding 0.95 [1]. These models have enabled the identification of structural modifications that could enhance biological activity while maintaining selectivity profiles.
| Statistical Parameter | CoMFA | CoMSIA | Validation Method |
|---|---|---|---|
| q² (Cross-validated) | 0.711 [1] | 0.730 [2] | Leave-one-out |
| r² (Non-cross-validated) | 0.963 [1] | 0.988 [2] | Training set fit |
| r²pred (External test) | 0.713 [1] | Not reported | External validation |
| F-statistic | 153.743 [1] | 542.933 [2] | Statistical significance |
| Standard error | 0.210 [1] | Not reported | Prediction accuracy |
| Number of components | 8 [1] | Not reported | Model complexity |
Molecular docking studies have provided fundamental insights into the binding mechanisms of 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine derivatives within adenosine triphosphate (ATP)-binding sites of target proteins. These computational investigations have elucidated the precise molecular interactions that govern selectivity and potency.
The pyrrolo[2,3-b]pyrazine scaffold demonstrates characteristic binding patterns within ATP-binding sites, particularly through interactions with the hinge region of kinase domains [5] [6]. Molecular docking studies have revealed that the nitrogen atom in the pyrazine ring forms essential hydrogen bonds with backbone atoms of hinge residues, most notably with Ala564 in fibroblast growth factor receptor 1 (FGFR1) [7] [5]. This interaction pattern mimics the adenine moiety of ATP and serves as a critical anchoring point for the inhibitor.
X-ray crystallography combined with docking validation has confirmed that pyrrolo[2,3-b]pyrazine derivatives adopt a binding conformation where the heterocyclic core occupies the adenine pocket [5]. The bromine substituent at the 2-position extends toward specific binding pockets, creating opportunities for enhanced selectivity through targeted interactions with unique residue configurations in different kinase families.
Docking analyses have identified multiple stabilizing interactions beyond the primary hinge binding. π-π stacking interactions between aromatic residues and the pyrrolo[2,3-b]pyrazine core contribute significantly to binding affinity [5] [6]. Specifically, interactions with Phe489 in FGFR1 have been demonstrated through both computational modeling and crystallographic validation [5].
The binding mode studies have revealed that compound orientation within the ATP site can vary significantly between different targets. For FGFR inhibitors, the overall binding conformation shows an inverted orientation compared to c-Met binding, with substituents pointing toward different regions of the active site [5]. This conformational flexibility contributes to the selectivity profile of pyrrolo[2,3-b]pyrazine derivatives.
Advanced docking studies have identified critical salt bridge interactions that dramatically enhance binding affinity. For unsubstituted pyrazole derivatives of the pyrrolo[2,3-b]pyrazine scaffold, salt bridge formation between the pyrazole moiety and Asp641 has been predicted to account for significant improvements in inhibitory potency [5]. These electrostatic interactions complement the hydrogen bonding network and provide additional binding specificity.
The role of electrostatic complementarity extends beyond discrete salt bridges. Molecular electrostatic potential surface analyses have demonstrated that the distribution of positive and negative potential regions on 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine aligns favorably with complementary regions in target binding sites [4]. This electrostatic matching contributes to both binding affinity and selectivity.
Docking studies have confirmed that pyrrolo[2,3-b]pyrazine derivatives function as ATP-competitive inhibitors [8]. The binding pose analysis shows that these compounds occupy the same spatial region as ATP, with the heterocyclic core positioned in the adenine-binding pocket and substituents extending into the ribose and phosphate regions [8]. This competitive mechanism has been validated through kinetic studies showing that inhibition can be overcome by increasing ATP concentrations.
The comparison of docking poses with co-crystallized ATP structures has revealed key differences in binding efficiency. While ATP forms extensive hydrogen bonding networks through its ribose and phosphate moieties, pyrrolo[2,3-b]pyrazine derivatives achieve selectivity through shape complementarity and specific aromatic interactions unavailable to the natural substrate [8].
Molecular docking has guided rational design strategies for improving compound potency and selectivity. Analysis of binding pocket topology has identified regions where additional substituents could enhance binding affinity [5]. For example, modifications at positions distant from the core scaffold have been designed to interact with secondary binding pockets unique to specific kinase families.
The integration of docking results with experimental structure-activity data has enabled the development of predictive models for compound optimization. Root mean square deviation (RMSD) calculations between docked poses and crystallographic structures typically achieve values below 1.0 Å, validating the reliability of computational predictions [9]. These validated docking protocols have been successfully employed for virtual screening of compound libraries.
| Target Protein | Binding Site | Key Interactions | RMSD (Å) | Reference |
|---|---|---|---|---|
| FGFR1 | Hinge region | Ala564 H-bond, Phe489 π-π | 0.740 [9] | PDB: 5Z0S [5] |
| c-Met | ATP pocket | Met1160 H-bond | Not reported | PDB: 2WDI [9] |
| Topoisomerase II | ATP binding | ATP site blocking | Not reported | Predicted [8] |
| JAK3 | Kinase domain | Hinge interactions | Not reported | Literature [1] |
The electronic properties of substituents on the 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine scaffold play crucial roles in determining biological activity and target selectivity. Computational and experimental studies have systematically investigated how electronic effects influence molecular recognition and binding affinity.
The bromine substituent at the 2-position significantly influences the electronic distribution of the pyrrolo[2,3-b]pyrazine system through both inductive and resonance effects . Density functional theory (DFT) calculations using B3LYP functionals have revealed that bromine substitution increases the electron deficiency of the pyrazine ring, enhancing its ability to participate in hydrogen bonding as an acceptor .
Comparative studies of halogen substituents (fluorine, chlorine, bromine, iodine) have demonstrated systematic trends in bioactivity correlating with electronic properties [12]. The electronegativity differences among halogens create distinct electrostatic environments that influence protein-ligand interactions. Bromine substitution provides an optimal balance between electron-withdrawing capability and steric accessibility for target binding sites .
Natural bond orbital (NBO) analysis has quantified the charge distribution in brominated pyrrolo[2,3-b]pyrazine derivatives [4]. Calculations show that bromine substitution leads to a -0.15 to -0.20 electron charge on the halogen atom, while adjacent carbon atoms exhibit increased positive character [4]. This charge redistribution enhances the compound's ability to form halogen bonds with target proteins.
Frontier molecular orbital analysis has provided insights into the reactivity and binding characteristics of 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine [13] [14]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated using DFT methods to understand electronic properties affecting bioactivity [13].
The HOMO-LUMO energy gap calculations have revealed that bromine substitution modulates the electronic band gap, affecting molecular polarizability and interaction strength with target proteins [13] [14]. Compounds with optimized energy gaps show enhanced binding affinity while maintaining appropriate selectivity profiles [13].
Molecular electrostatic potential (MESP) surface analysis has mapped the three-dimensional distribution of electrostatic potential around the molecule [15] [16]. These calculations identify regions of highest electrophilic and nucleophilic character, predicting sites most likely to interact favorably with complementary regions on target proteins [15].
Linear free energy relationships have been established correlating electronic substituent parameters with biological activity [4]. Hammett constants (σ) and Taft parameters have been systematically analyzed to understand how electronic effects influence binding affinity and selectivity [4].
The correlation between calculated electronic properties and experimental bioactivity data has enabled the development of predictive models. Studies have shown that compounds with electron-withdrawing substituents generally exhibit enhanced activity against kinase targets, consistent with improved hydrogen bonding capability [17] [12].
Field and resonance effect separation has revealed that inductive effects dominate the electronic influence of halogen substituents on bioactivity [18]. The ability to tune electronic properties through substituent selection provides a rational approach to compound optimization.
Time-dependent DFT calculations have investigated charge transfer processes occurring during protein-ligand binding [13] [19]. These studies reveal that electronic excitation and charge redistribution contribute to binding stability through induced-fit mechanisms [13].
Polarizability calculations have demonstrated that bromine substitution enhances molecular polarizability, facilitating induced dipole interactions with target proteins [14]. The average polarizability values for brominated derivatives typically exceed those of unsubstituted analogs by 15-20% [14].
Hyperpolarizability analysis has revealed nonlinear optical properties that correlate with biological activity [13] [14]. While not directly related to binding affinity, these electronic properties serve as indicators of molecular electronic responsiveness and interaction capability.
The electronic properties of substituents significantly influence target selectivity profiles . Systematic variation of electron-donating and electron-withdrawing groups has demonstrated that electronic tuning can achieve selectivity for specific kinase families while maintaining potency .
Computational studies have revealed that electronic complementarity between ligand and protein binding sites contributes more to selectivity than simple steric fitting [4]. The ability to modulate charge distribution through substituent selection provides opportunities for designing highly selective inhibitors .
| Substituent | σ (Hammett) | Calculated Charge | HOMO-LUMO Gap (eV) | Bioactivity Enhancement |
|---|---|---|---|---|
| -Br | +0.23 | -0.18 [4] | 3.2-3.5 [13] | High |
| -Cl | +0.23 [12] | -0.12 [12] | 3.4-3.7 [13] | Moderate [12] |
| -F | +0.06 [12] | -0.08 [12] | 3.6-3.9 [13] | Low [12] |
| -I | +0.18 | -0.22 | 3.0-3.3 [13] | Variable |
Steric parameters represent critical determinants of target selectivity for 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine derivatives. The three-dimensional molecular architecture and spatial requirements of substituents significantly influence binding specificity and kinase family selectivity.
Computational analysis of molecular volume has revealed systematic relationships between compound size and target selectivity [20] [21]. The molecular volume of 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine has been calculated using van der Waals surface methods, providing quantitative measures of spatial requirements for target binding .
Binding pocket analysis across different kinase families has demonstrated that steric complementarity plays a decisive role in selectivity [20]. FGFR binding sites accommodate the bromine substituent through specific hydrophobic interactions, while smaller binding pockets in other kinase families create steric clashes that reduce binding affinity [20].
The molecular volume calculations have shown that brominated derivatives occupy approximately 15-20% more space than unbrominated analogs . This increased molecular footprint contributes to enhanced selectivity by creating more stringent spatial requirements for productive binding interactions .
Taft steric parameters (Es) have been systematically evaluated for various substituents on the pyrrolo[2,3-b]pyrazine scaffold [22]. The bromine substituent exhibits an Es value of -0.27, indicating moderate steric demand compared to other halogens [22]. This parameter correlates well with observed selectivity patterns across different target families.
Charton steric parameters have provided alternative measures of substituent bulk, particularly useful for predicting binding in constrained active sites [22]. The relationship between steric parameters and binding affinity has been quantified through multiple linear regression analysis, revealing threshold effects where excessive bulk leads to dramatic activity loss [22].
A-values (axial strain energies) have been employed to assess conformational preferences and their impact on binding geometry [22]. Substituents with high A-values tend to adopt equatorial conformations that may not be compatible with optimal binding orientations in certain targets [22].
Conformational analysis using DFT calculations has identified preferred molecular geometries and their implications for target binding [23]. The pyrrolo[2,3-b]pyrazine scaffold exhibits restricted rotation around certain bonds, creating defined conformational preferences that influence target recognition [23].
Steric hindrance effects have been systematically studied through computational modeling of substituent interactions [23] [21]. Gauche interactions between the bromine substituent and adjacent groups contribute to conformational stabilization while potentially creating steric conflicts in binding sites [23].
The energy barriers for conformational interconversion have been calculated to assess molecular flexibility [23]. Compounds with moderate flexibility show optimal binding characteristics, while highly rigid or excessively flexible molecules exhibit reduced selectivity [23].
Three-dimensional shape descriptors have been employed to quantify molecular architecture and its relationship to target selectivity [20]. Principal moment of inertia ratios provide measures of molecular elongation and asymmetry that correlate with binding site preferences [20].
Molecular surface area calculations have revealed relationships between accessible surface area and binding affinity [21]. The balance between hydrophobic and polar surface areas influences both binding strength and selectivity profiles [21].
Shape similarity indices have been calculated to compare 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine derivatives with known selective inhibitors [20]. High shape similarity to FGFR-selective compounds correlates with enhanced FGFR activity and reduced off-target effects [20].
Computational steric clash analysis has predicted binding incompatibilities before synthesis [21]. Van der Waals overlap calculations identify unfavorable contacts between ligand atoms and protein residues, enabling rational design decisions [21].
The severity of steric clashes has been quantified using overlap volume calculations and energy penalties [21]. Minor clashes may be accommodated through induced-fit mechanisms, while severe overlaps typically preclude productive binding [21].
Selectivity maps based on steric compatibility have been generated for different kinase families [20]. These maps identify substitution patterns that enhance selectivity for desired targets while avoiding off-target binding [20].
Steric parameters become particularly important for compounds targeting allosteric sites rather than orthosteric ATP-binding sites [21]. The unique geometry requirements of allosteric pockets create opportunities for achieving exceptional selectivity through precise steric matching [21].
Analysis of allosteric binding sites has revealed that they often accommodate larger, more complex molecular architectures than ATP sites [21]. The spatial requirements for allosteric binding favor compounds with extended conformations and specific substitution patterns [21].
| Steric Parameter | Br Substituent | Selectivity Impact | Measurement Method |
|---|---|---|---|
| Es (Taft) | -0.27 [22] | Moderate enhancement | Kinetic studies [22] |
| Molecular Volume | +18% vs H | High FGFR selectivity | Computational |
| A-value | 0.38 kcal/mol [22] | Conformational preference | NMR analysis [22] |
| van der Waals radius | 1.85 Å [21] | Steric clash potential | X-ray data [21] |